molecular formula C10H8BrClFN B2472527 8-Bromo-6-fluoro-2-methylquinoline;hydrochloride CAS No. 2580209-74-9

8-Bromo-6-fluoro-2-methylquinoline;hydrochloride

Cat. No.: B2472527
CAS No.: 2580209-74-9
M. Wt: 276.53
InChI Key: UFVFOPHIRYVRPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-fluoro-2-methylquinoline;hydrochloride is a chemical compound with the molecular formula C10H7BrFN·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-2-methylquinoline;hydrochloride typically involves the bromination and fluorination of 2-methylquinoline. The process begins with the bromination of 2-methylquinoline using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by the fluorination step, where the brominated product is treated with a fluorinating agent like potassium fluoride under specific conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-2-methylquinoline;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, and dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2-methylquinoline;hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Properties

IUPAC Name

8-bromo-6-fluoro-2-methylquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFN.ClH/c1-6-2-3-7-4-8(12)5-9(11)10(7)13-6;/h2-5H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFVFOPHIRYVRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)F)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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